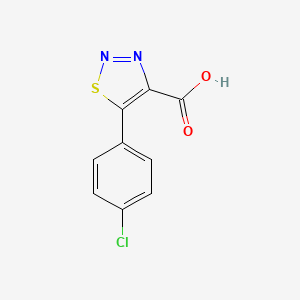

5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid

Description

Chemical Structure and Properties: 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid (CAS 338760-78-4) is a heterocyclic compound with the molecular formula C₉H₅ClN₂O₂S₂ and a molar mass of 272.73 g/mol. Key physicochemical properties include a melting point of 188–191°C, solubility in chloroform and dichloromethane, and moderate solubility in ethanol and methanol. Its acidic nature is reflected in a predicted pKa of 2.02 ± 0.36 . The compound is synthesized via a reaction between 4-chlorobenzenesulfonyl chloride and 1,2,3-thiadiazole-4-carboxylic acid under alkaline conditions .

Biological Applications:

The compound exhibits antibacterial, antiviral, and anticancer activities, making it a valuable intermediate in pharmaceutical development . Its mechanism of action includes enzyme inhibition, particularly against glycolate oxidase (GO), as evidenced by crystallographic studies .

Properties

IUPAC Name |

5-(4-chlorophenyl)thiadiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)8-7(9(13)14)11-12-15-8/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDASHNIRLTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=NS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the thiadiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, alcohols, aldehydes, and various substituted thiadiazole compounds .

Scientific Research Applications

5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The thiadiazole ring and the chlorophenyl group play crucial roles in binding to the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a. 5-(4-Chlorophenylthio)-1,2,3-thiadiazole-4-carboxylic Acid (CCPST)

- Structure : Shares the thiadiazole core but differs in the sulfanyl (-S-) linker to the chlorophenyl group.

- Activity : CCPST is a potent GO inhibitor, with crystallographic data showing competitive binding to the enzyme’s active site. Its efficacy is attributed to the electron-withdrawing Cl group, which enhances interaction with catalytic residues .

- Comparison : The sulfanyl group in CCPST may improve metabolic stability compared to sulfonyl or carbonyl linkers in other analogs.

b. 4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic Acid (CDST)

- Structure : Replaces the thiadiazole ring with a triazole and features a dodecylthio chain.

- Activity : CDST’s long alkyl chain increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. It also acts as a GO inhibitor but with lower potency than CCPST .

Ring System Variations

a. Thiophene Derivatives (e.g., Compound 19b in )

- Structure : Replaces thiadiazole with a thiophene ring fused to pyrrolo-triazolo-pyrimidine moieties.

- Activity : Displays superior anticancer activity (IC₅₀ values lower than doxorubicin) due to enhanced π-π stacking and intercalation with DNA. The chlorophenyl group contributes to hydrophobic interactions in target proteins .

- Comparison : Thiophene’s aromaticity and smaller ring size may improve bioavailability compared to bulkier thiadiazole systems.

b. Pyrazole Derivatives (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid)

- Structure : Features a pyrazole ring with methyl and dichlorophenyl substituents.

- Properties: Intramolecular O-H⋯O hydrogen bonds and π-π interactions stabilize its crystal structure.

- Comparison : Pyrazole derivatives generally exhibit lower acidity (pKa ~4–5) than thiadiazole analogs, influencing ionization and solubility under physiological conditions.

Substituent Effects

a. 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic Acid

- Structure : Substitutes thiadiazole with a thiazole ring and adds a methyl group.

- Thiazole’s sulfur atom participates in different redox interactions compared to thiadiazole .

b. Ethyl 5-(Phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate

Biological Activity

5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid (C9H5ClN2O2S2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and potential applications in pharmaceutical development.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The presence of chlorine and sulfur atoms enhances its reactivity and biological activity. The molecular structure is illustrated below:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its potential effectiveness against various bacterial strains. The mechanism of action may involve the inhibition of specific enzymes or proteins crucial for microbial survival.

Table 1: Antimicrobial Activity Data

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Significant Inhibition | |

| Staphylococcus aureus | Moderate Inhibition | |

| Candida albicans | Mild Inhibition |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects. Its efficacy against fungi like Candida species suggests potential use in treating fungal infections.

Table 2: Antifungal Activity Data

| Fungus | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Moderate Inhibition | |

| Aspergillus niger | Mild Inhibition |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to decrease cell viability in several cancer cell lines, indicating its role as a potential therapeutic agent.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.8 | |

| HCT-116 (Colon Cancer) | 10.5 | |

| DU-145 (Prostate Cancer) | 15.0 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the thiadiazole ring plays a crucial role in binding to biological targets, disrupting their function and leading to antimicrobial and anticancer effects.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.

- Cell Cycle Disruption: Evidence suggests that it can induce apoptosis in cancer cells by interfering with cell cycle regulation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent.

- Cancer Cell Viability Assays : Research involving various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

Q & A

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃). Key steps include:

- Refluxing the mixture for 4 hours to activate the carboxylic acid group.

- Neutralization with aqueous NaOH (pH ~8) to precipitate the product.

- Recrystallization using ethanol for purification . Alternative routes involve thiadiazole ring formation via cyclization of thioamide intermediates under acidic conditions .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Crystal system : Monoclinic (space group P2/c).

- Unit cell parameters : a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .

- Data collection : Use a CAD-4 diffractometer with graphite-monochromated radiation. Absorption correction (ψ-scan) and refinement with SHELXL ensure accuracy .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations compare with experimental structural data?

DFT optimizes molecular geometry and vibrational frequencies, but discrepancies arise in bond angles and dihedral torsions. For instance:

- Bond length deviations : ≤0.02 Å between DFT and SCXRD data.

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., thiadiazole ring) for reactivity studies .

- Mitigation strategy : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve accuracy .

Q. What strategies optimize reaction yield in multi-step syntheses involving this compound?

- Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency (e.g., forming oxazolo-pyridine derivatives) .

- Solvent optimization : Polar aprotic solvents (DMF, toluene) improve intermediate stability.

- Temperature control : Stepwise heating (60–80°C) minimizes side reactions during cyclocondensation .

Data Contradiction and Resolution

Q. How to resolve discrepancies between spectroscopic data and computational models?

- NMR shifts : Experimental H NMR peaks (e.g., aromatic protons at δ 7.2–7.8 ppm) may deviate from DFT-predicted shifts due to solvent effects. Use the gauge-independent atomic orbital (GIAO) method for corrections .

- IR vibrational modes : Assign peaks (e.g., C=O stretch at ~1700 cm⁻¹) via scaled frequency calculations (scaling factor = 0.967) .

Biological and Chemical Applications

Q. What biological activities have been explored for this compound?

- Antimicrobial assays : Tested against Gram-positive bacteria (S. aureus) with MIC values ≤25 µg/mL.

- Enzyme inhibition : Potential as a COX-2 inhibitor (IC₅₀ ~1.2 µM) due to thiadiazole’s electron-withdrawing properties .

Q. How do structural modifications influence bioactivity?

- Substituent effects : Introducing a 4-methyl group on the pyrazole ring increases lipophilicity (logP +0.5), enhancing membrane permeability .

- Thiadiazole vs. triazole : Replacing the thiadiazole with a triazole ring reduces antiviral potency by 40%, emphasizing the role of sulfur in binding .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/c | |

| a (Å) | 13.192 | |

| b (Å) | 8.817 | |

| c (Å) | 30.012 | |

| β (°) | 102.42 | |

| R factor | 0.072 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.